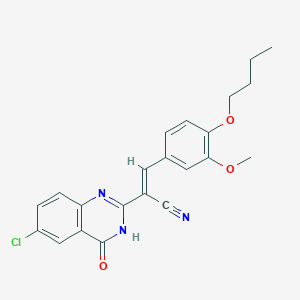![molecular formula C18H19F2NO2 B6060175 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine](/img/structure/B6060175.png)
3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine, commonly known as DF-MPPO, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various areas of research. DF-MPPO is a selective and potent inhibitor of the NADPH oxidase enzyme, which plays a crucial role in the production of reactive oxygen species (ROS) in cells.
作用機序
DF-MPPO is a selective and potent inhibitor of the NADPH oxidase enzyme, which is responsible for the production of 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine in cells. By inhibiting this enzyme, DF-MPPO reduces the levels of this compound in cells, which in turn reduces oxidative stress and inflammation. This mechanism of action makes DF-MPPO a promising therapeutic agent for various diseases where oxidative stress and inflammation play a role.
Biochemical and Physiological Effects:
DF-MPPO has been shown to have several biochemical and physiological effects in various studies. These include reducing oxidative stress and inflammation, protecting against neurodegenerative diseases, reducing atherosclerosis, and inhibiting cancer cell growth and proliferation. DF-MPPO has also been shown to have a good safety profile, with no significant toxicity observed in animal studies.
実験室実験の利点と制限
DF-MPPO has several advantages for lab experiments, including its high potency, selectivity, and specificity for the NADPH oxidase enzyme. However, one of the limitations of using DF-MPPO in lab experiments is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
DF-MPPO has shown promising results in various areas of research, and there are several future directions for its use. One potential area of research is in the development of new therapeutics for neurodegenerative diseases such as Alzheimer's and Parkinson's. DF-MPPO's ability to protect against oxidative stress-induced damage in the brain makes it a promising candidate for further research in this area. Another potential area of research is in the development of new therapeutics for cardiovascular diseases, where DF-MPPO's ability to reduce oxidative stress and inflammation could be beneficial. Finally, DF-MPPO's ability to inhibit cancer cell growth and proliferation makes it a potential candidate for the development of new cancer therapies.
合成法
DF-MPPO is synthesized by the reaction between 3-furoylpiperidine and 3,4-difluoro-alpha-bromoacetophenone in the presence of a palladium catalyst. The reaction yields DF-MPPO as a white solid with a purity of over 98%.
科学的研究の応用
DF-MPPO has been extensively studied for its potential applications in various areas of research, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, DF-MPPO has been shown to protect against oxidative stress-induced damage in the brain, which is a hallmark of diseases such as Alzheimer's and Parkinson's. In cardiovascular diseases, DF-MPPO has been shown to reduce oxidative stress and inflammation, which are key contributors to the development of atherosclerosis. In cancer research, DF-MPPO has been shown to inhibit the growth and proliferation of cancer cells by reducing 3-[2-(3,4-difluorophenyl)ethyl]-1-(3-furoyl)piperidine levels.
特性
IUPAC Name |
[3-[2-(3,4-difluorophenyl)ethyl]piperidin-1-yl]-(furan-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2NO2/c19-16-6-5-13(10-17(16)20)3-4-14-2-1-8-21(11-14)18(22)15-7-9-23-12-15/h5-7,9-10,12,14H,1-4,8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQNTFZNGIVREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=COC=C2)CCC3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B6060095.png)
![3-(2-fluorophenyl)-N-methyl-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6060101.png)
![2-(dimethylamino)-7-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)carbonyl]-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6060107.png)
![6-[4-(1-adamantyl)piperazin-1-yl]-N-methyl-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B6060114.png)
![4-(3-{1-[2-(difluoromethoxy)benzyl]-3-piperidinyl}propanoyl)morpholine](/img/structure/B6060117.png)
![1-cyclopentyl-4-{2-[2-hydroxy-3-(1-piperidinyl)propoxy]benzyl}-2-piperazinone](/img/structure/B6060129.png)
![methyl 2-({[6-bromo-2-(4-butylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6060135.png)
![N~3~,N~3~-diethyl-N~1~-{1-[5-methyl-1-(2-methylphenyl)-1H-pyrazol-4-yl]ethyl}-beta-alaninamide](/img/structure/B6060150.png)
![1-phenyl-3-{[4-(2-pyrazinyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B6060158.png)
![N-(2,4-dimethylphenyl)-2-[(4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B6060169.png)
![5-methyl-2-(3-{[4-(4-thiomorpholinylmethyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinyl)-4-pyrimidinamine bis(trifluoroacetate)](/img/structure/B6060180.png)

![(2E)-N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-3-(3-pyridinyl)-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B6060194.png)
![4-nitro-2,13-dihydronaphtho[1',2':6,7]oxepino[4,3,2-cd]indole](/img/structure/B6060197.png)